(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide
Description
The compound (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide features a benzimidazole core linked to a phenyl group, which is further connected via an acrylamide bridge to a 5-nitrothiophene moiety. This structure combines electron-rich (benzimidazole) and electron-deficient (nitrothiophene) regions, making it a candidate for diverse biological interactions, particularly in anticancer and antimicrobial applications. Its synthesis involves condensation reactions, as inferred from related compounds, yielding high purity (98+%) as noted in commercial listings .
Properties
IUPAC Name |
(E)-N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c25-18(11-9-15-10-12-19(28-15)24(26)27)21-14-7-5-13(6-8-14)20-22-16-3-1-2-4-17(16)23-20/h1-12H,(H,21,25)(H,22,23)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJSJLBMOACSDW-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the nitrothiophene group: This step involves the nitration of thiophene, followed by coupling with the benzimidazole derivative.
Acrylamide linkage formation: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole or thiophene derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzimidazole, including (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide, exhibit notable antimicrobial activity. A study highlighted the synthesis and biological evaluation of various benzimidazole derivatives, demonstrating their effectiveness against a range of microbial strains. The compound was found to inhibit bacterial growth, suggesting potential as an antimicrobial agent .
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound in focus has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have reported that similar compounds can induce significant cytotoxic effects on various cancer cell lines, making them candidates for further development in cancer therapies .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions including condensation and coupling reactions. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and reduce reaction times. Techniques such as microwave-assisted synthesis and solvent-free conditions have been employed to improve efficiency .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives. Researchers have conducted SAR studies to identify key structural features that contribute to the biological activity of these compounds. Modifications at specific positions on the benzimidazole or thiophene rings can significantly influence their pharmacological properties .
Anthelmintic Activity
Benzimidazole derivatives are well-known for their anthelmintic properties, making them valuable in treating parasitic infections. The compound's structural characteristics suggest potential efficacy against helminthic infections, warranting further investigation into its pharmacodynamics and safety profiles .
Antioxidant Properties
The antioxidant capacity of this compound has also been explored, with findings indicating that it can scavenge free radicals effectively. This property is essential for developing therapeutic agents aimed at mitigating oxidative stress-related diseases .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to various biological targets, while the nitrothiophene group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Acrylamide vs. Acrylonitrile Derivatives
- Target Compound : Contains an acrylamide group, enabling hydrogen bonding with biological targets.
- Similar Compounds: describes acrylonitrile derivatives (e.g., (E/Z)-3-(4-N,N-diethylaminophenyl)-2-(N-isobutylbenzimidazol-2-yl)acrylonitrile), which lack hydrogen-bonding donors.
Chalcone vs. Acrylamide Scaffolds
- Target Compound : The acrylamide linker provides rigidity and stability.
- Similar Compounds: highlights chalcones (e.g., (E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide), where a propenone group replaces acrylamide.
Substituent Effects
Electron-Withdrawing Groups
- Similar Compounds :
Aromatic Substitutions
- Target Compound : The benzimidazole-phenyl linkage provides planar aromaticity, favoring π-π stacking interactions.
Biological Activity
(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound consists of a benzimidazole moiety linked to a phenyl group and a nitrothiophenyl substituent. The structural formula can be represented as follows:
Anticancer Properties
Research has indicated that compounds with benzimidazole structures exhibit anticancer properties. Specifically, this compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of metastasis-related genes |
Antimicrobial Activity
The compound has also exhibited antimicrobial activity against a range of pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The mechanism through which this compound exerts its biological effects is primarily linked to its ability to interact with cellular targets involved in apoptosis and cell cycle regulation.
- Apoptosis Induction : The compound activates the intrinsic pathway of apoptosis by modulating Bcl-2 family proteins, leading to cytochrome c release and caspase activation.
- Cell Cycle Arrest : It disrupts the progression of the cell cycle at the G2/M phase, which is crucial for preventing cancer cell proliferation.
Case Studies
-
Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability after 24 hours, with observed morphological changes indicative of apoptosis.
"The treatment led to increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2" .
- In Vivo Testing : Animal models treated with the compound showed reduced tumor size compared to controls, indicating potential for further development as an anticancer agent.
Q & A
Advanced Research Question
- Benzimidazole modifications : Adding methoxy groups improves solubility but may reduce binding affinity .
- Thiophene substitutions : Nitro groups at the 5-position enhance antiproliferative activity by stabilizing π-π interactions with kinase targets .
- Hybrid derivatives : Incorporating chalcone moieties increases TP53-mediated apoptosis .
SAR Insight : The acrylamide linker’s rigidity is critical for maintaining conformational stability during target binding .
How can researchers resolve discrepancies in reported bioactivity data?
Advanced Research Question
Discrepancies may arise from:
- Purity variations : Validate via HPLC (>98% purity) and elemental analysis .
- Assay conditions : Standardize protocols (e.g., consistent cell lines, exposure times) .
- Solubility issues : Pre-dissolve in DMSO with sonication (≥46.1 mg/mL) and avoid aqueous dilution below 1 mM .
Case Study : Compound 6p showed 68% quorum sensing inhibition at 250 mM but required solubility optimization for reproducibility .
What computational tools are recommended for studying its mechanism of action?
Advanced Research Question
- Molecular docking : Use Schrödinger Glide to predict binding modes with LasR or EGFR .
- ADME prediction : SwissADME or pkCSM for pharmacokinetic profiling (e.g., BBB permeability, CYP inhibition) .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .
What safety precautions are critical during handling and storage?
Basic Research Question
- Storage : -20°C in airtight containers under inert gas (N2/Ar) to prevent degradation .
- Handling : Use PPE (gloves, goggles) and avoid inhalation of dust/aerosols .
- Disposal : Incinerate via authorized chemical waste facilities .
How can researchers address solubility challenges in in vitro assays?
Basic Research Question
- Solubility enhancers : Use DMSO with 37°C heating and sonication .
- Co-solvents : Add <1% Tween-80 or β-cyclodextrin for aqueous compatibility .
- Concentration limits : Avoid exceeding 10 mM in stock solutions to prevent precipitation .
What analytical techniques are suitable for stability studies under physiological conditions?
Advanced Research Question
- HPLC-MS : Monitor degradation products in PBS (pH 7.4) at 37°C over 24 hours .
- NMR stability assays : Track hydrolysis of acrylamide bonds in D2O .
- Circular dichroism : Confirm structural integrity in serum-containing media .
What strategies optimize selectivity against non-target proteins?
Advanced Research Question
- Fragment-based design : Replace nitro groups with bioisosteres (e.g., cyano) to reduce off-target effects .
- Proteomic profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify selectivity hotspots .
- Prodrug approaches : Mask polar groups (e.g., esterification) to enhance tumor-specific activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
